molecular formula C9H14N2O3S B8706920 Tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate

Tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate

Cat. No. B8706920
M. Wt: 230.29 g/mol
InChI Key: NZEOQUWJGKTXRQ-UHFFFAOYSA-N
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Patent
US09181198B2

Procedure details

NaBH4 (1.1 g, 29.2 mmol) was added portion wise to a solution of Ethyl 5-(tert-butoxycarbonyl amino)thiazole-2-carboxylate (Intermediate Z, 4 g, 14.6 mmol) in MeOH (40 mL) at 0° C. over a period of 30 mins and stirred at RT for 16 h. After completion, solvent was evaporated, the solid residue was dissolved in ice water (50 mL) and extracted with EtOAc (2×50 mL) The combined extracts were washed with water (50 mL), brine (50 mL), dried over anhydrous Na2SO4, filtered and evaporated. The crude was purified by column chromatography by using SiO2, eluting with EtOAc:Petroleum ether (2:8) to afford Tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate (2.9 g, 84.8%) as white solid.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([O:7][C:8]([NH:10][C:11]1[S:15][C:14]([C:16](OCC)=[O:17])=[N:13][CH:12]=1)=[O:9])([CH3:6])([CH3:5])[CH3:4]>CO>[OH:17][CH2:16][C:14]1[S:15][C:11]([NH:10][C:8](=[O:9])[O:7][C:3]([CH3:5])([CH3:4])[CH3:6])=[CH:12][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CN=C(S1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CN=C(S1)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in ice water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL) The combined extracts
WASH
Type
WASH
Details
were washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc:Petroleum ether (2:8)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCC=1SC(=CN1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 84.8%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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